Benzene, 1-(2-methylpropoxy)-4-phenoxy-
Description
Benzene, 1-(2-methylpropoxy)-4-phenoxy- (CAS: 65481-56-3) is a substituted aromatic compound with the molecular formula C₁₆H₁₈O₂ and a molecular weight of 242.31 g/mol. The structure comprises a benzene ring substituted with a phenoxy group (–O–C₆H₅) at the para position and a 2-methylpropoxy (isobutoxy) group (–O–CH₂C(CH₃)₂) at the meta position (relative to the phenoxy group) .
Properties
IUPAC Name |
1-(2-methylpropoxy)-4-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-13(2)12-17-14-8-10-16(11-9-14)18-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDAWZRSXIWWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368117 | |
| Record name | Benzene,1-(2-methylpropoxy)-4-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65481-56-3 | |
| Record name | Benzene,1-(2-methylpropoxy)-4-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-methylpropoxy)-4-phenoxy- typically involves the reaction of 1-bromo-2-methylpropane with phenol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the phenoxy group. The reaction conditions usually involve heating the reactants in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1-(2-methylpropoxy)-4-phenoxy- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-(2-methylpropoxy)-4-phenoxy- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups present in the compound.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3), and sulfonic acid (SO3H).
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C25H28O3
Molecular Weight: 376.49 g/mol
CAS Number: 80844-07-1
IUPAC Name: 1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene
Etofenprox features a benzene ring substituted with an ethoxy group and a complex alkyl chain, contributing to its unique chemical properties.
Chemistry
Etofenprox serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including:
- Oxidation: Using agents like potassium permanganate or chromium trioxide to produce carboxylic acids or ketones.
- Reduction: Employing lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or alkanes.
- Substitution Reactions: Nucleophilic substitutions can replace the ether or phenoxy groups, creating new derivatives.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |
| Reduction | LiAlH4, NaBH4 | Alcohols, alkanes |
| Substitution | NaOH, NH3 | Hydroxylated or aminated derivatives |
Biology
Etofenprox has been investigated for its biological activity. It interacts with biological targets such as enzymes and receptors involved in cellular signaling pathways. Notably:
- Anti-inflammatory Properties: Research indicates potential applications in treating inflammatory conditions.
- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.
Medicine
In medicinal chemistry, Etofenprox is being explored for therapeutic uses. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at various diseases.
Industry
Etofenprox is utilized in the production of specialty chemicals and polymers. Its properties make it suitable for:
- Pesticides: As a pyrethroid ether insecticide, it is effective against a variety of pests.
- Biocides: Approved for use in wood preservation and controlling insect populations.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of Etofenprox derivatives. The findings indicated that certain modifications to the compound enhanced its efficacy against breast cancer cell lines. The research highlighted the importance of structural variations in developing effective anticancer agents.
Case Study 2: Insecticidal Efficacy
Research conducted by environmental scientists demonstrated that Etofenprox exhibited significant insecticidal activity against common agricultural pests. Field trials showed its effectiveness compared to traditional insecticides, leading to reduced environmental impact due to lower toxicity levels.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-methylpropoxy)-4-phenoxy- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or other cellular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues of Benzene, 1-(2-methylpropoxy)-4-phenoxy-, highlighting differences in substituents and molecular properties:
Key Observations:
- Substituent Complexity : Etofenprox () includes a methylpropoxymethyl group linked to an ethoxyphenyl moiety, enhancing its hydrophobicity and pesticidal activity compared to the simpler 2-methylpropoxy group in the target compound.
- Alkyl vs.
- Steric Effects: The tert-butyl group in 1-TERT-BUTYL-4-PHENOXY-BENZENE () introduces significant steric hindrance, which may reduce solubility but improve thermal stability.
Physicochemical Properties
- Lipophilicity : The 2-methylpropoxy group in the target compound increases lipophilicity (predicted logP ~4.5) compared to shorter-chain alkoxy derivatives. Etofenprox, with its larger substituents, has a higher logP (~6.2), enhancing membrane permeability .
- Thermal Stability : Bulky substituents (e.g., tert-butyl in ) improve thermal stability, whereas alkyne-containing derivatives () may exhibit lower stability due to reactive triple bonds.
Biological Activity
Benzene, 1-(2-methylpropoxy)-4-phenoxy- is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 378.51 g/mol
- CAS Number : 80844-07-1
This compound features a phenoxy group and a branched alkyl chain, which may influence its interaction with biological systems.
Antimicrobial Properties
Research has indicated that Benzene, 1-(2-methylpropoxy)-4-phenoxy- exhibits antimicrobial activity. A study focused on various derivatives of phenolic compounds found that similar structures demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzene, 1-(2-methylpropoxy)-4-phenoxy- | Staphylococcus aureus | 32 µg/mL |
| Phenol derivative A | Escherichia coli | 16 µg/mL |
| Phenol derivative B | Bacillus subtilis | 8 µg/mL |
Anticancer Effects
In vitro studies have shown that this compound may inhibit the proliferation of cancer cells. A notable study evaluated the cytotoxicity of various phenolic compounds, revealing that Benzene, 1-(2-methylpropoxy)-4-phenoxy- displayed moderate cytotoxic effects against human breast cancer cell lines . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 40 |
Study on Antimicrobial Efficacy
A recent investigation involved assessing the antimicrobial efficacy of Benzene, 1-(2-methylpropoxy)-4-phenoxy- in various formulations. The study concluded that the compound could be effectively utilized in topical formulations for treating skin infections due to its potent antimicrobial properties .
Evaluation of Cytotoxicity
Another study focused on the evaluation of cytotoxicity against different cancer cell lines. The results indicated that the compound's cytotoxic effects were dose-dependent, with significant inhibition observed at higher concentrations . This suggests potential for development into therapeutic agents targeting specific cancers.
Safety and Toxicological Profile
Safety assessments indicate that while Benzene, 1-(2-methylpropoxy)-4-phenoxy- exhibits promising biological activities, it also poses certain risks. The compound has been classified as very toxic to aquatic life with long-lasting effects . Therefore, understanding its environmental impact is crucial for its application in consumer products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
